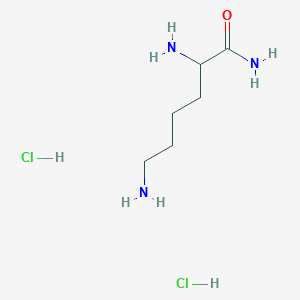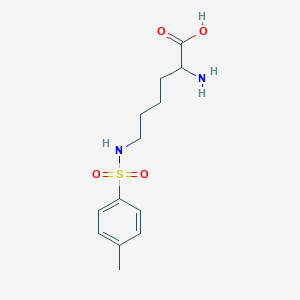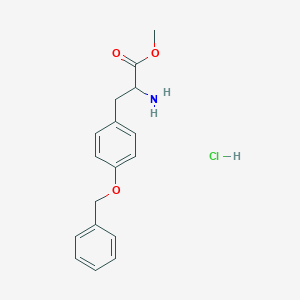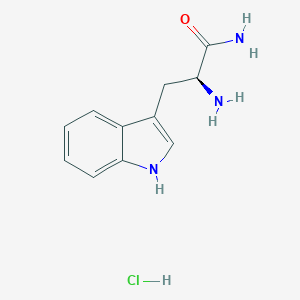
L-homoserina lactona
Descripción general
Descripción
L-homoserine lactone is a chemical compound that plays a crucial role in the quorum sensing mechanisms of many Gram-negative bacteria. Quorum sensing is a process of bacterial communication that regulates gene expression in response to population density. L-homoserine lactone consists of a homoserine lactone ring and a fatty acyl side chain. It is widely studied for its role in regulating bacterial growth, metabolism, and virulence.
Aplicaciones Científicas De Investigación
L-homoserine lactone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various chemical compounds.
Mecanismo De Acción
Target of Action
L-Homoserine lactone (LHL) primarily targets the quorum sensing (QS) systems of Gram-negative bacteria . QS is a mechanism of intercellular communication mediated by small diffusible signaling molecules termed autoinducers . The most common class of autoinducer used by Gram-negative bacteria are N-acylhomoserine lactones (AHLs) . LHL has been used in the synthesis of organoselenium chemistry intermediates and analogs of bacterial quorum-sensing signaling molecules .
Mode of Action
LHL interacts with its targets through a process known as quorum sensing (QS). In the QS system, the production of several virulence factors by bacteria can be controlled via density of the cells . Expression of virulence genes is also connected with las, rhl, and Pseudomonas Quinolone Signal (PQS) system . LasI directs the synthesis of C12-HSL in the las QS system. Once C12-HSL reaches a critical threshold concentration, it binds to transcriptional regulatory protein LasR .
Biochemical Pathways
LHL affects the QS systems of bacteria, which in turn regulate a variety of processes associated with virulence . These processes include the production of biofilm and virulence factors, including elastase and pyocyanin . Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .
Pharmacokinetics
It is known that lhl is a synthetic intermediate
Result of Action
The result of LHL’s action is the inhibition of the QS system of bacteria. This leads to a decrease in the production of virulence factors, thereby reducing the pathogenicity of the bacteria . For example, certain LHL analogs have been shown to significantly reduce the production of virulence factors (pyocyanin, elastase, and rhamnolipid), swarming motility, the formation of biofilm, and the mRNA level of QS-related genes regulated by the QS system of P. aeruginosa .
Action Environment
The action of LHL is influenced by environmental factors. For example, at 25 °C, the best-performing N-heptanoyl-L-homoserine lactone (C7-HSL) significantly promoted the growth and activity of microorganisms . This highlights the role of these molecules on the immune system in dysbiosis-associated inflammatory conditions where the bacterial populations are imbalanced .
Análisis Bioquímico
Biochemical Properties
L-Homoserine lactone interacts with acyl-homoserine lactone synthase (AHL synthase), which synthesizes the universal quorum-sensing signal of gram-negative bacteria . The interaction between L-Homoserine lactone and AHL synthase is crucial for the synthesis of the quorum-sensing signal .
Cellular Effects
L-Homoserine lactone influences cell function by inducing density-dependent gene expressions that can cause various problems . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of L-Homoserine lactone involves its binding interactions with AHL synthase . This binding leads to the synthesis of the quorum-sensing signal, which can influence gene expression .
Temporal Effects in Laboratory Settings
The effects of L-Homoserine lactone can change over time in laboratory settings . It has been observed that the deletion of the enzyme active site can lead to a significant decrease in substrate affinity and reaction rate .
Dosage Effects in Animal Models
The effects of L-Homoserine lactone can vary with different dosages in animal models
Metabolic Pathways
L-Homoserine lactone is involved in the quorum-sensing pathway, interacting with AHL synthase . This interaction influences the metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-homoserine lactone can be synthesized through various chemical methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane . Another method involves the use of L-homoserine lactone hydrochloride, which is diluted in water and reacted with trimethylamine, an appropriate fatty acid, and a carbodiimide compound. This solution is stirred at room temperature overnight, and the solvent is then evaporated .
Industrial Production Methods: Industrial production of L-homoserine lactone typically involves enzymatic synthesis. This method uses an aldolase and a transaminase in a one-pot cascade reaction with substrate recycling. The process is optimized through mathematical modeling to achieve high yields and volume productivity .
Análisis De Reacciones Químicas
Types of Reactions: L-homoserine lactone undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the use of nucleophiles such as amines or thiols under mild conditions to form substituted lactones.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted lactones, oxidized derivatives, and reduced forms of L-homoserine lactone.
Comparación Con Compuestos Similares
L-homoserine lactone is part of a broader class of compounds known as N-acyl homoserine lactones. Similar compounds include:
N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL): This compound is used by Pseudomonas aeruginosa for quorum sensing and regulates biofilm formation and virulence.
N-hexanoyl-L-homoserine lactone (C6-HSL): Found in Yersinia enterocolitica, it plays a role in quorum sensing and gene regulation.
N-(2-hexadecynoyl)-L-homoserine lactone: This compound has been studied for its antiquorum sensing activity in Chromobacterium violaceum.
L-homoserine lactone is unique in its specific structure and the particular bacterial processes it regulates, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(3S)-3-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















